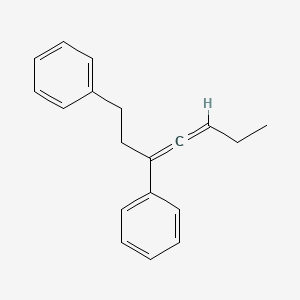![molecular formula C28H32N2O3 B14356986 Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester CAS No. 93889-05-5](/img/structure/B14356986.png)
Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester typically involves the following steps:
Diazotization: The starting material, 4-butyl-2-methylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-butoxybenzoic acid in the presence of a base, such as sodium hydroxide (NaOH), to form the azo compound.
Esterification: The final step involves esterification of the azo compound with phenol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester involves its interaction with molecular targets and pathways. The azo group (N=N) can undergo reduction to form amines, which may interact with biological molecules and pathways. The ester functional group can also participate in hydrolysis reactions, releasing benzoic acid and phenol derivatives that may exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methyl-, phenyl ester: Similar ester structure but with a methyl group instead of an azo group.
Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester: Similar ester structure but with different substituents on the aromatic rings.
Benzoic acid, 4-biphenyl ester: Similar ester structure but with a biphenyl group instead of an azo group.
Uniqueness
Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester is unique due to the presence of both an azo group and an ester functional group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93889-05-5 |
|---|---|
Formule moléculaire |
C28H32N2O3 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
[4-[(4-butyl-2-methylphenyl)diazenyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H32N2O3/c1-4-6-8-22-9-18-27(21(3)20-22)30-29-24-12-16-26(17-13-24)33-28(31)23-10-14-25(15-11-23)32-19-7-5-2/h9-18,20H,4-8,19H2,1-3H3 |
Clé InChI |
YLCCKQZCWUIYAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


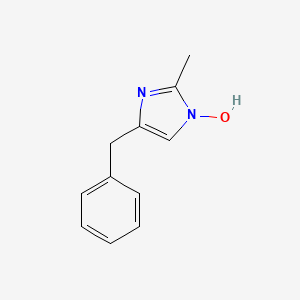
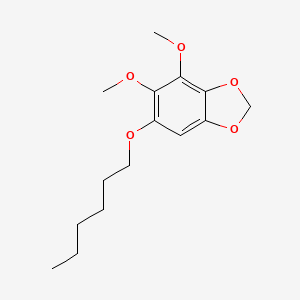
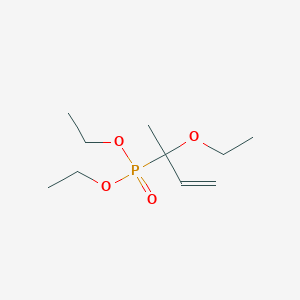
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
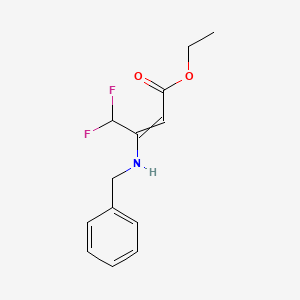
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
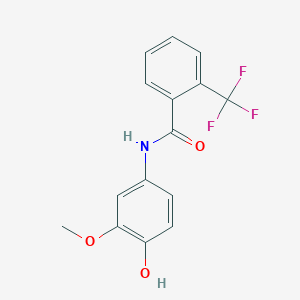
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
